
Dysprosium--palladium (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–palladium (1/1) is an intermetallic compound formed by the combination of dysprosium and palladium in a 1:1 ratio. Dysprosium is a rare-earth element known for its high magnetic strength and thermal neutron absorption cross-section, while palladium is a transition metal renowned for its catalytic properties and resistance to corrosion. The unique properties of this compound make it of significant interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of dysprosium–palladium (1/1) typically involves the direct combination of dysprosium and palladium metals. The metals are heated together in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at high temperatures to ensure complete alloying of the metals.
Industrial Production Methods: In industrial settings, the production of dysprosium–palladium (1/1) may involve advanced metallurgical techniques such as arc melting or induction melting. These methods ensure uniform mixing and alloying of the metals. The resulting alloy is then cooled and processed into the desired form, such as ingots or powders, for further use.
Types of Reactions:
Oxidation: Dysprosium–palladium (1/1) can undergo oxidation reactions, especially when exposed to air or moisture. The dysprosium component is particularly prone to forming oxides.
Reduction: The compound can be reduced back to its metallic form using strong reducing agents.
Substitution: Dysprosium–palladium (1/1) can participate in substitution reactions where one of the metals is replaced by another element.
Common Reagents and Conditions:
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Various metal salts or complexes in solution.
Major Products Formed:
Oxidation: Dysprosium oxide and palladium oxide.
Reduction: Metallic dysprosium and palladium.
Substitution: New intermetallic compounds depending on the substituting element.
Scientific Research Applications
Dysprosium–palladium (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various chemical reactions due to the catalytic properties of palladium.
Biology: Investigated for potential use in biomedical applications, such as imaging and drug delivery, due to its unique magnetic properties.
Medicine: Explored for use in magnetic resonance imaging (MRI) contrast agents and targeted cancer therapies.
Industry: Utilized in the production of high-performance magnets, electronic components, and hydrogen storage materials.
Mechanism of Action
The mechanism by which dysprosium–palladium (1/1) exerts its effects depends on its application:
Catalysis: Palladium atoms provide active sites for catalytic reactions, facilitating the conversion of reactants to products.
Magnetic Applications: Dysprosium’s high magnetic strength enhances the magnetic properties of the compound, making it useful in various magnetic applications.
Biomedical Applications: The compound’s unique properties allow it to interact with biological molecules and cells, enabling targeted imaging and therapy.
Comparison with Similar Compounds
Dysprosium–nickel (1/1): Another intermetallic compound with similar magnetic properties but different catalytic behavior.
Dysprosium–cobalt (1/1): Known for its high magnetic strength and use in permanent magnets.
Palladium–silver (1/1): Exhibits excellent catalytic properties but lacks the magnetic strength of dysprosium–palladium (1/1).
Uniqueness: Dysprosium–palladium (1/1) stands out due to its combination of high magnetic strength and catalytic properties. This dual functionality makes it particularly valuable in applications requiring both magnetic and catalytic capabilities.
Properties
CAS No. |
39293-46-4 |
|---|---|
Molecular Formula |
DyPd |
Molecular Weight |
268.92 g/mol |
IUPAC Name |
dysprosium;palladium |
InChI |
InChI=1S/Dy.Pd |
InChI Key |
PUIUEYOQKIWYHW-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
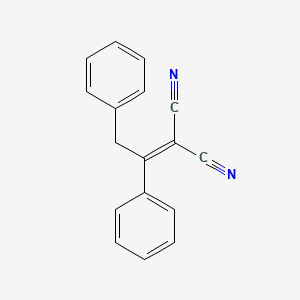
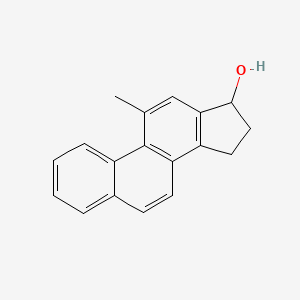
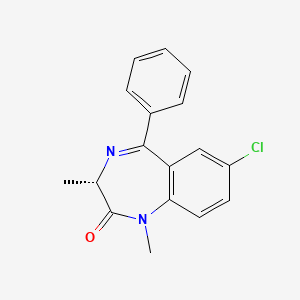
![3a,4,4a,5,8,8a,9,9a-Octahydro-1H-4,9-methanocyclopenta[b]naphthalene](/img/structure/B14659481.png)
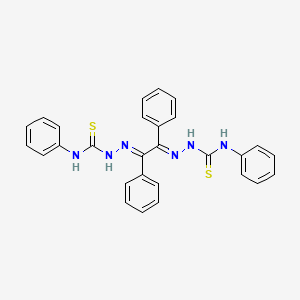
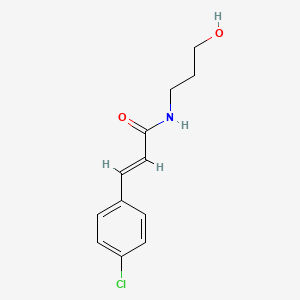


methanone](/img/structure/B14659509.png)

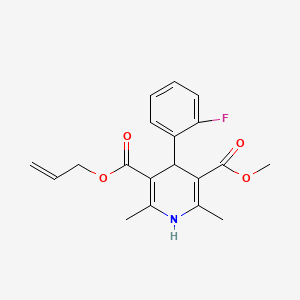

-lambda~5~-phosphane](/img/structure/B14659523.png)
